molecular formula C15H17N3O6 B6345374 3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264049-79-7

3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345374
CAS No.: 1264049-79-7
M. Wt: 335.31 g/mol
InChI Key: LWSSLSIQPWAMLN-UHFFFAOYSA-N
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Description

The compound seems to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related compound, 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives, was synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide . Another related compound, 5-methyl-2-nitrobenzoic acid, was synthesized through a green nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O .

Safety and Hazards

The safety data sheet for a related compound, 2-Methoxy-5-methylphenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for the requested compound were not found, a related compound, 5-methyl-2-nitrobenzoic acid, is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .

Properties

IUPAC Name

5-ethoxycarbonyl-3-methyl-2-(2-methyl-5-nitrophenyl)-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-4-24-13(19)11-8-15(3,14(20)21)17(16-11)12-7-10(18(22)23)6-5-9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSSLSIQPWAMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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